Cas no 58734-65-9 (1H-Indazole, 3-ethyl-1-methyl-)

1H-Indazole,  3-ethyl-1-methyl- structure
58734-65-9 structure
Product Name:1H-Indazole, 3-ethyl-1-methyl-
CAS No:58734-65-9
MF:C10H12N2
MW:160.215682029724
CID:948959
PubChem ID:20678684
Update Time:2025-04-19

1H-Indazole, 3-ethyl-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole, 3-ethyl-1-methyl-
    • 58734-65-9
    • SCHEMBL5009531
    • 3-ethyl-1-methyl-1h-indazole
    • DTXSID301309262
    • Inchi: 1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h4-7H,3H2,1-2H3
    • InChI Key: JXLZLLIICPMNHT-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2C(CC)=N1

Computed Properties

  • Exact Mass: 160.100048391g/mol
  • Monoisotopic Mass: 160.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.8Ų
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